2-Hexynenitrile
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Overview
Description
2-Hexynenitrile is an organic compound with the molecular formula C6H7N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkyne. This compound is known for its unique structure, which includes a triple bond between two carbon atoms and a cyano group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
2-Hexynenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide. For example, 1-bromo-2-hexyne can react with sodium cyanide to form this compound.
Dehydration of Amides: Another method involves the dehydration of primary amides using dehydrating agents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride. .
Chemical Reactions Analysis
2-Hexynenitrile undergoes various chemical reactions, including:
Hydrolysis: When treated with dilute acid or base, this compound can be hydrolyzed to form a carboxylic acid and ammonia or an ammonium salt.
Reduction: It can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen, halogens, and other reagents to form different products
Scientific Research Applications
2-Hexynenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Researchers use it to study the effects of nitriles on biological systems and to develop new pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-Hexynenitrile involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the triple bond can undergo addition reactions. These interactions can lead to the formation of different products, depending on the reagents and conditions used .
Comparison with Similar Compounds
2-Hexynenitrile can be compared with other nitriles such as hexanenitrile and pentanenitrile. While all these compounds contain a cyano group, this compound is unique due to its triple bond, which gives it different reactivity and properties. Similar compounds include:
Hexanenitrile: Contains a single bond between carbon atoms and a cyano group.
Pentanenitrile: Similar to hexanenitrile but with one less carbon atom
Properties
IUPAC Name |
hex-2-ynenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVGOSUVGOZKSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316253 |
Source
|
Record name | 2-Hexynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41727-22-4 |
Source
|
Record name | 2-Hexynenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hexynenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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